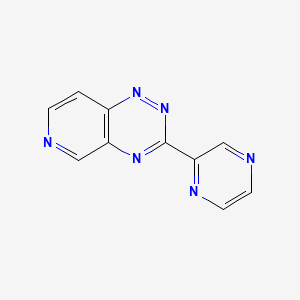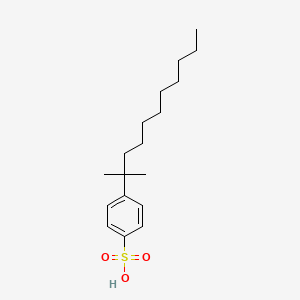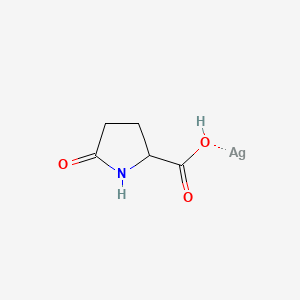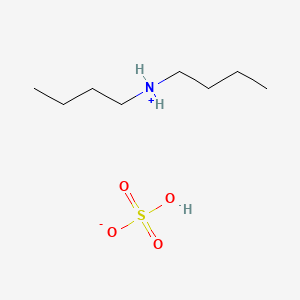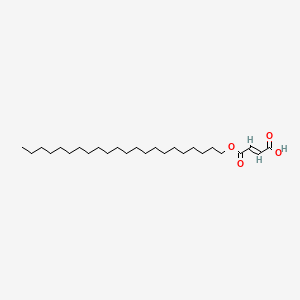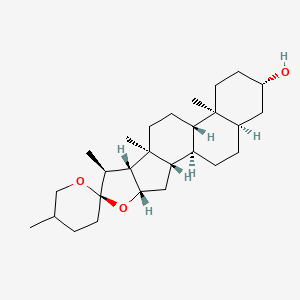
Spirostanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirostanol is a type of steroidal saponin characterized by a spiroacetal structure at the 22nd carbon position. This compound is found in various plant species and is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and antifungal properties . This compound saponins are often used in traditional medicine and have garnered significant interest in scientific research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirostanol involves several steps, starting from basic steroidal precursors. One common method involves the oxidation of steroidal sapogenins, followed by cyclization to form the spiroacetal structure . The reaction conditions typically require the use of strong oxidizing agents and acidic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound saponins often involves the extraction from plant sources such as Tribulus terrestris . The extraction process includes maceration of the plant material in ethanol, followed by purification using column chromatography . This method ensures the isolation of high-purity this compound saponins suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Spirostanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds to form saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for introducing chlorine atoms.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Spirostanol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its interaction with cellular pathways.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antifungal agent.
Industry: Utilized in the production of natural health products and cosmetics due to its bioactive properties.
Mechanism of Action
The mechanism of action of spirostanol involves its interaction with cellular membranes and enzymes. It is known to inhibit various signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival . This compound saponins can also disrupt the integrity of cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Furostanol: Another type of steroidal saponin with a hemiacetal or methyl acetal structure at the 22nd carbon position.
Dammarane: A triterpenoid saponin with a different backbone structure but similar biological activities.
Uniqueness of Spirostanol
This compound is unique due to its spiroacetal structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making this compound saponins particularly effective in certain therapeutic applications .
Properties
CAS No. |
19043-98-2 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
GMBQZIIUCVWOCD-WMZYJVAFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



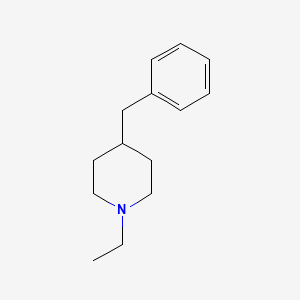



![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)

